(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 102772-04-3
VCID: VC20816250
InChI: InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O
Molecular Formula: C11H15N3O5
Molecular Weight: 269.25 g/mol

(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid

CAS No.: 102772-04-3

Cat. No.: VC20816250

Molecular Formula: C11H15N3O5

Molecular Weight: 269.25 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid - 102772-04-3

Specification

CAS No. 102772-04-3
Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
IUPAC Name (2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid
Standard InChI InChI=1S/C11H15N3O5/c1-5-4-14(11(19)13-8(5)15)7(3)9(16)12-6(2)10(17)18/h4,6-7H,1-3H3,(H,12,16)(H,17,18)(H,13,15,19)/t6-,7?/m0/s1
Standard InChI Key WVFIOJLOGSZBSO-PKPIPKONSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)N[C@@H](C)C(=O)O
SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C(C)C(=O)NC(C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator